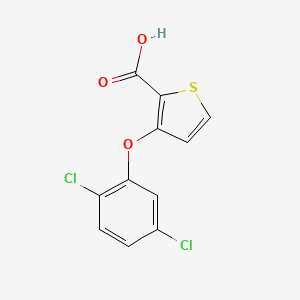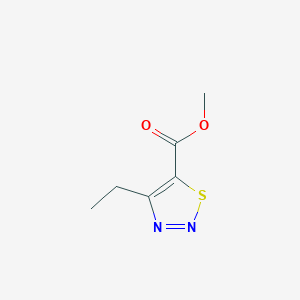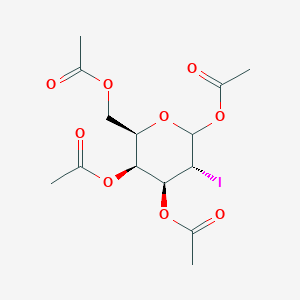
D-Galactopyranose, 2-deoxy-2-iodo-, 1,3,4,6-tetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Galactopyranose, 2-deoxy-2-iodo-, 1,3,4,6-tetraacetate is an organic compound derived from D-galactopyranose. This compound is characterized by the replacement of the hydroxy group at position 2 with an iodine atom and the acetylation of the hydroxy groups at positions 1, 3, 4, and 6. It is a white crystalline solid that is stable at room temperature and is primarily used in biochemical and biomedical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Galactopyranose, 2-deoxy-2-iodo-, 1,3,4,6-tetraacetate typically involves the following steps:
Starting Material: D-galactose is used as the starting material.
Iodination: The hydroxy group at position 2 of D-galactose is replaced with an iodine atom using iodine and a suitable oxidizing agent.
Acetylation: The hydroxy groups at positions 1, 3, 4, and 6 are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Iodination: Large quantities of D-galactose are iodinated using industrial-grade iodine and oxidizing agents.
Bulk Acetylation: The acetylation step is carried out in large reactors with acetic anhydride and catalysts to ensure complete acetylation of the hydroxy groups.
Analyse Chemischer Reaktionen
Types of Reactions
D-Galactopyranose, 2-deoxy-2-iodo-, 1,3,4,6-tetraacetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at position 2 can be replaced by other nucleophiles such as azides or thiols.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide for azide substitution and thiourea for thiol substitution. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis is performed using dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products
Azide Substitution: Yields 2-azido-2-deoxy-D-galactopyranose, 1,3,4,6-tetraacetate.
Thiol Substitution: Yields 2-thio-2-deoxy-D-galactopyranose, 1,3,4,6-tetraacetate.
Hydrolysis: Yields D-galactopyranose, 2-deoxy-2-iodo-.
Wissenschaftliche Forschungsanwendungen
D-Galactopyranose, 2-deoxy-2-iodo-, 1,3,4,6-tetraacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosylated molecules.
Biology: Employed in the study of carbohydrate metabolism and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool in imaging techniques.
Industry: Utilized in the production of specialty chemicals and as a reagent in various biochemical assays.
Wirkmechanismus
The mechanism of action of D-Galactopyranose, 2-deoxy-2-iodo-, 1,3,4,6-tetraacetate involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes involved in carbohydrate metabolism, such as glycosidases and glycosyltransferases.
Pathways Involved: It participates in pathways related to glycosylation and de-glycosylation processes, affecting the structure and function of glycoproteins and glycolipids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Deoxy-D-galactopyranose: Lacks the iodine atom and acetyl groups, making it less reactive in substitution reactions.
2-Amino-2-deoxy-D-galactopyranose: Contains an amino group instead of an iodine atom, leading to different reactivity and applications.
2-Azido-2-deoxy-D-galactopyranose: Similar in structure but with an azide group instead of an iodine atom, used in click chemistry reactions.
Uniqueness
D-Galactopyranose, 2-deoxy-2-iodo-, 1,3,4,6-tetraacetate is unique due to the presence of the iodine atom, which allows for specific substitution reactions that are not possible with other similar compounds. Its acetylated hydroxy groups also provide protection during synthetic procedures, making it a valuable intermediate in complex carbohydrate synthesis.
Eigenschaften
Molekularformel |
C14H19IO9 |
|---|---|
Molekulargewicht |
458.20 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R)-3,4,6-triacetyloxy-5-iodooxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H19IO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1 |
InChI-Schlüssel |
KXQRSYVDKIOQHJ-RQICVUQASA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)I)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)I)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



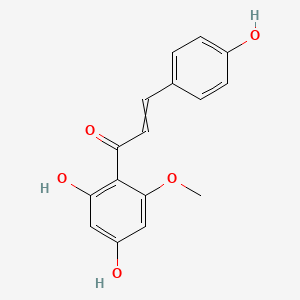
![6-(Benzyloxy)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B12437456.png)
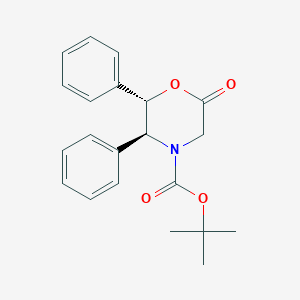

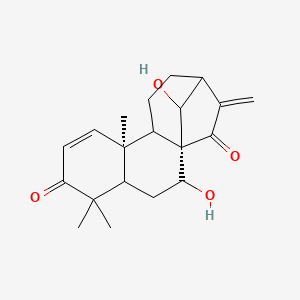
![N-methoxy-1-[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]ethanimine](/img/structure/B12437475.png)


![1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12437485.png)
![Sale sodico del acido yodesossicolico [Italian]](/img/structure/B12437498.png)
